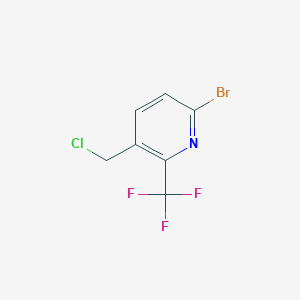

6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

6-bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-5-2-1-4(3-9)6(13-5)7(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBBNIINVYCEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CCl)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701220903 | |

| Record name | 6-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227578-18-8 | |

| Record name | 6-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227578-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine: Navigating a Niche Chemical Intermediate

A Note to the Researcher: Comprehensive, publicly available data for 6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine is notably scarce. This technical guide has been constructed by leveraging information on structurally similar compounds and general principles of pyridine chemistry. While a commercial listing confirms its existence, detailed experimental data, peer-reviewed synthesis protocols, and specific reactivity studies for this exact molecule are not readily found in the scientific literature. This guide, therefore, serves as an expert-level extrapolation, providing a robust framework for understanding its likely properties and reactivity based on established chemical principles and data from closely related analogues.

Introduction: A Trifunctional Pyridine Building Block

This compound is a halogenated and trifluoromethylated pyridine derivative. Its structure is characterized by a pyridine ring substituted with three distinct functional groups, each imparting unique reactivity and potential applications. The trifluoromethyl group at the 2-position significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. The bromine atom at the 6-position and the chloromethyl group at the 3-position are versatile synthetic handles, allowing for a range of subsequent chemical transformations. This trifunctional nature makes it a potentially valuable, albeit niche, intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical sectors where trifluoromethylpyridine moieties are of significant interest.[1][2]

Predicted Physicochemical Properties

While experimental data is not available, the physicochemical properties of this compound can be predicted based on its structure and comparison with related compounds.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₇H₄BrClF₃N | Based on chemical structure |

| Molecular Weight | 274.47 g/mol | Calculated from molecular formula |

| Appearance | Likely a solid at room temperature | Similar halogenated pyridines are often solids |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and poorly soluble in water. | General solubility of halogenated organic compounds |

| Boiling Point | Predicted to be relatively high due to its molecular weight and polarity. | Extrapolation from similar structures |

| Melting Point | Likely in the range of 40-80 °C. | Comparison with compounds like 2-Bromo-6-(trifluoromethyl)pyridine (48-52 °C) |

Synthesis Strategies: A Hypothetical Approach

A definitive, published synthesis for this compound is not available. However, a plausible synthetic route can be devised based on established pyridine chemistry. The synthesis would likely involve a multi-step process, starting from a more readily available pyridine derivative.

A potential synthetic pathway could start from a suitable brominated and trifluoromethylated picoline. The key transformation would be the chlorination of the methyl group at the 3-position.

Hypothetical Synthesis Workflow

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol Considerations

-

Trifluoromethylation of a Brominated Picoline: The introduction of a trifluoromethyl group onto a pyridine ring can be challenging. Methods often involve radical reactions or the use of organometallic reagents.[3]

-

Side-Chain Chlorination: The chlorination of the methyl group would likely proceed via a radical mechanism. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and light could be employed. Careful control of reaction conditions would be necessary to avoid over-chlorination or ring chlorination.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three functional groups. The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.

Reactivity at Each Position

Caption: Reactivity profile of this compound.

Potential Synthetic Applications

-

Derivatization at the Chloromethyl Position: The chloromethyl group is the most reactive site for nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups, making it a valuable point for molecular diversification. For example, reaction with primary or secondary amines would yield the corresponding aminomethylpyridines, which are common scaffolds in bioactive molecules.

-

Cross-Coupling at the Bromo Position: The bromine atom can be utilized in various palladium-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon or carbon-heteroatom bonds, allowing for the connection of the pyridine core to other aromatic or aliphatic fragments.

-

Sequential Functionalization: The differential reactivity of the chloromethyl and bromo groups allows for selective and sequential reactions. The more labile chloromethyl group can be reacted first, followed by a cross-coupling reaction at the less reactive bromo position. This controlled reactivity is highly advantageous in multi-step syntheses.

Potential Applications in Research and Development

Given the prevalence of trifluoromethylpyridine scaffolds in modern agrochemicals and pharmaceuticals, this compound is a promising, though likely underexplored, building block.[1][2]

-

Agrochemicals: Many successful insecticides and fungicides contain the trifluoromethylpyridine moiety.[1] The title compound could serve as a key intermediate for the synthesis of novel crop protection agents.

-

Pharmaceuticals: The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and binding affinity.[1] The versatile synthetic handles on this molecule allow for its incorporation into diverse molecular architectures for drug discovery programs.

Safety and Handling

Specific safety data for this compound is not available. However, based on the known hazards of similar compounds, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Toxicity: Halogenated organic compounds can be irritants and may be harmful if swallowed or inhaled. The trifluoromethyl group can also contribute to toxicity. Assume the compound is toxic and handle it with care.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a synthetically versatile yet under-documented chemical entity. Its trifunctional nature, combining a stable electron-withdrawing group with two distinct and reactive halogenated handles, positions it as a potentially valuable intermediate for the synthesis of complex, high-value molecules in the life sciences. While a lack of detailed public data necessitates a predictive and cautious approach, the foundational principles of pyridine chemistry provide a strong framework for its synthesis, handling, and application in advanced chemical research. Further investigation into this compound could unlock novel synthetic pathways and lead to the discovery of new bioactive molecules.

References

- 1211591-93-3 | 6-BroMo-2-chloro-3-fluoropyridine - Fluoromart. (n.d.). Retrieved February 14, 2026, from https://www.fluoromart.com/product-details/cas-1211591-93-3-6-bromo-2-chloro-3-fluoropyridine

- 6-Bromo-2-fluoro-3-trifluoromethylpyridine. (n.d.). Retrieved February 14, 2026, from http://www.shanghaichemex.com/products-6-Bromo-2-fluoro-3-trifluoromethylpyridine-29832.html

- 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine - Achmem. (n.d.). Retrieved February 14, 2026, from https://www.achmem.com/product/6-bromo-2-fluoro-3-trifluoromethylpyridine

- 6-bromo-2-chloro-3-(trifluoromethyl)pyridine (C6H2BrClF3N) - PubChemLite. (n.d.). Retrieved February 14, 2026, from https://pubchemlite.org/compound/6-bromo-2-chloro-3-(trifluoromethyl)pyridine_72214002

- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. (2022). Retrieved February 14, 2026, from https://www.mdpi.com/2624-8549/4/2/18

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (2021). Retrieved February 14, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8178129/

- 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine,CAS 1159512-34-1 - Langwaychem. (n.d.). Retrieved February 14, 2026, from http://www.langwaychem.com/product/3-Bromo-2-chloro-6-(trifluoromethyl)pyridine-381.html

- 6-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine 1g - Dana Bioscience. (n.d.). Retrieved February 14, 2026, from https://danabioscience.com/products/6-bromo-2-chloromethyl-3-trifluoromethyl-pyridine-1g

- 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine - CymitQuimica. (n.d.). Retrieved February 14, 2026, from https://www.cymitquimica.com/3-bromo-6-methoxy-2-trifluoromethyl-pyridine

- 75806-84-7 | 2-bromo-3-chloro-5-(trifluoromethyl)pyridine | ChemScene. (n.d.). Retrieved February 14, 2026, from https://www.chemscene.com/products/2-bromo-3-chloro-5-trifluoromethyl-pyridine-75806-84-7.html

- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - ChemRxiv. (2021). Retrieved February 14, 2026, from https://chemrxiv.org/engage/chemrxiv/article-details/60c9c3e993e1f5a51e447f5b

- 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | 75806-84-7 - ChemicalBook. (2023). Retrieved February 14, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8243681.htm

- Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (2023). Retrieved February 14, 2026, from https://researchoutreach.

- Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF - ResearchGate. (2021). Retrieved February 14, 2026, from https://www.researchgate.net/publication/349488166_Synthesis_of_2-Trifluoromethyl_Pyridines_through_Multicomponent_Krohnke_Reaction

- Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview - Benchchem. (n.d.). Retrieved February 14, 2026, from https://www.benchchem.

- 6-Bromo-2-(4-chlorophenyl)-3-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine - Semantic Scholar. (2019). Retrieved February 14, 2026, from https://www.semanticscholar.org/paper/6-Bromo-2-(4-chlorophenyl)-3-%5B(1-octyl-1H-1%2C2%2C3-triazol-Bourichi-Rodi/f286b2d2f7e7f6e0b7a8a6c8e5c5f4e4e9e1c2e1

- Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3- (prop-2-ynyl)-3H-imidazo[4,5-b]pyridine - ResearchGate. (2017). Retrieved February 14, 2026, from https://www.researchgate.net/publication/319207005_Synthesis_and_Crystal_Structure_of_6-Bromo-2-furan-2-yl-3-prop-2-ynyl-3H-imidazo45-bpyridine

- Reactivity of Electrophilic Trifluoromethylating Reagents - Open Access LMU. (2021). Retrieved February 14, 2026, from https://www.openaccess.lmu.de/10.1002/chem.202101037

- 2-Bromo-3-(trifluoromethyl)pyridine 97 175205-82-0 - Sigma-Aldrich. (n.d.). Retrieved February 14, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/643548

- 6-Bromo-2-chloro-3-methylphenol CAS number and properties - Benchchem. (n.d.). Retrieved February 14, 2026, from https://www.benchchem.com/product/b635245

- 2-Bromo-6-(trifluoromethyl)pyridine 97 189278-27-1 - Sigma-Aldrich. (n.d.). Retrieved February 14, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/598460

- 6-Bromo-3-cyclopentyl-2-(trifluoromethyl)pyridine | C11H11BrF3N - PubChem. (n.d.). Retrieved February 14, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-3-cyclopentyl-2-_trifluoromethyl_pyridine

Sources

The Strategic Synthesis and Application of 6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine: A Technical Guide for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 6-bromo-3-chloromethyl-2-(trifluoromethyl)pyridine, a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and agrochemical synthesis. While not a commonplace reagent, its unique trifecta of reactive sites—a strategically positioned bromine atom, a versatile chloromethyl group, and an electron-withdrawing trifluoromethyl moiety—offers a rich platform for the generation of complex molecular architectures. This document elucidates the structural and electronic properties of the title compound, proposes a robust synthetic strategy based on established chemical transformations, and explores its reactivity and potential applications in the development of novel therapeutic agents and other advanced materials. Particular emphasis is placed on the causality behind experimental choices and the logical flow of synthetic and application-driven pathways.

Introduction: Unveiling a Versatile Pyridine Scaffold

The pyridine ring is a cornerstone in pharmaceutical and agrochemical research, with its derivatives forming the basis of numerous commercial products[1][2]. The strategic incorporation of multiple, orthogonally reactive functional groups onto this scaffold allows for a stepwise and controlled elaboration of molecular complexity. The subject of this guide, this compound, represents a compelling, albeit less common, example of such a scaffold.

The trifluoromethyl group at the 2-position profoundly influences the electronic character of the pyridine ring, enhancing its metabolic stability and modulating the pKa of the nitrogen atom[1][3]. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents[4][5]. Finally, the chloromethyl group at the 3-position is a potent electrophile, ideal for nucleophilic substitution reactions to introduce a wide array of side chains. This guide will explore the synthesis and potential utility of this unique building block for researchers in drug development and materials science.

Physicochemical and Structural Properties

The key physicochemical properties of this compound are summarized in Table 1. The canonical SMILES string for this compound is C1=CC(=C(N=C1Br)C(F)(F)F)CCl.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H4BrClF3N | Calculated |

| Molecular Weight | 274.47 g/mol | Calculated |

| Canonical SMILES | C1=CC(=C(N=C1Br)C(F)(F)F)CCl | Derived |

| IUPAC Name | 6-bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine | Nomenclature |

The presence of the strongly electron-withdrawing trifluoromethyl group is expected to significantly lower the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and influencing the regioselectivity of further functionalization.

Proposed Synthetic Pathway

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 2-Bromo-3-(trifluoromethyl)pyridine

This initial step involves the trifluoromethylation of a commercially available brominated picoline. Direct C-H trifluoromethylation of pyridines can be challenging, but methods utilizing electrophilic trifluoromethylating reagents have been developed[6].

-

Protocol: To a solution of 2-bromo-3-methylpyridine in a suitable solvent (e.g., acetonitrile), an electrophilic trifluoromethylating agent such as a Togni or Umemoto reagent is added. The reaction may require a catalyst, such as a copper or silver salt, and is typically stirred at room temperature or with gentle heating until completion, monitored by TLC or GC-MS. Work-up involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography.

Step 2: Synthesis of 2,6-Dibromo-3-(trifluoromethyl)pyridine

The introduction of a second bromine atom at the 6-position can be achieved through electrophilic bromination. The electron-withdrawing nature of the trifluoromethyl group deactivates the ring, but the 6-position remains susceptible to halogenation.

-

Protocol: 2-Bromo-3-(trifluoromethyl)pyridine is dissolved in a chlorinated solvent (e.g., dichloromethane or chloroform). N-Bromosuccinimide (NBS) or elemental bromine is added portion-wise, and the reaction is stirred, potentially with heating or photochemical initiation, until the starting material is consumed. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by a standard aqueous work-up and purification.

Step 3: Synthesis of (6-Bromo-2-(trifluoromethyl)pyridin-3-yl)methanol

This step involves a selective functionalization of the bromine at the 2-position (now the 6-position relative to the newly introduced bromine) via a metal-halogen exchange, followed by formylation and reduction.

-

Protocol: 2,6-Dibromo-3-(trifluoromethyl)pyridine is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise to effect a selective metal-halogen exchange at the more sterically accessible 6-position. Anhydrous N,N-dimethylformamide (DMF) is then added to the resulting lithiated species to introduce a formyl group. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The intermediate aldehyde is then reduced in situ or after isolation with a mild reducing agent like sodium borohydride in methanol or ethanol to yield the corresponding alcohol. Purification is achieved through extraction and column chromatography. A similar synthesis of a substituted (chloromethyl)pyridine precursor has been reported, highlighting the feasibility of this approach[7].

Step 4: Synthesis of this compound

The final step is the conversion of the primary alcohol to the corresponding chloride. Thionyl chloride is a common and effective reagent for this transformation.

-

Protocol: (6-Bromo-2-(trifluoromethyl)pyridin-3-yl)methanol is dissolved in an inert solvent such as dichloromethane. The solution is cooled in an ice bath, and thionyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The excess thionyl chloride and solvent are removed under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the final product. Care must be taken to avoid over-chlorination, where the remaining bromine atom might be substituted[7].

Reactivity and Synthetic Applications

The three distinct functional groups on the pyridine ring allow for a range of selective transformations, making this compound a valuable intermediate.

Figure 2: Key reaction pathways for this compound.

Cross-Coupling Reactions at the 6-Position

The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions. Brominated pyridines are generally more reactive than their chlorinated counterparts in these transformations[4].

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl and heteroaryl groups. This is a cornerstone of modern drug discovery for creating biaryl structures[8].

-

Sonogashira Coupling: Coupling with terminal alkynes using a palladium and copper co-catalyst system provides access to alkynylpyridines, which are versatile intermediates for further transformations.

-

Buchwald-Hartwig Amination: The introduction of nitrogen-based nucleophiles (amines, amides, etc.) can be achieved to synthesize substituted aminopyridines, a common motif in bioactive molecules.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group at the 3-position is an excellent electrophile for SN2 reactions. This allows for the facile introduction of a variety of side chains.

-

O-Alkylation: Reaction with alcohols or phenols in the presence of a base yields ether linkages.

-

N-Alkylation: Amines, azides, and other nitrogen nucleophiles can displace the chloride to form new C-N bonds.

-

S-Alkylation: Thiols and related sulfur nucleophiles readily react to form thioethers.

-

C-Alkylation: Carbanions, such as those derived from malonates or cyanide, can be used to extend the carbon chain.

Potential Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine moiety is a key structural feature in numerous active pharmaceutical and agrochemical ingredients[1]. The ability to further functionalize this core at two distinct positions makes this compound a highly attractive starting material.

For instance, in the development of kinase inhibitors, the pyridine core can serve as a hinge-binding motif, while the substituents introduced via cross-coupling and nucleophilic substitution can be tailored to occupy specific pockets in the ATP-binding site of the target kinase. Similarly, in agrochemicals, the lipophilicity and metabolic stability conferred by the trifluoromethyl group, combined with the diverse functionalities that can be introduced, can lead to the discovery of potent new herbicides, fungicides, or insecticides[2].

Safety and Handling

Halogenated pyridines, particularly those with activating groups, should be handled with care.

-

Toxicity: Many substituted pyridines are toxic and can be absorbed through the skin[9][10].

-

Irritation: They can be irritating to the skin, eyes, and respiratory system[10].

-

Handling: All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn[9][11].

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[11].

Conclusion

This compound, while not a readily available commercial product, represents a strategically designed building block with immense potential for synthetic chemists. Its orthogonal reactivity allows for a modular and efficient approach to the synthesis of complex, highly substituted pyridine derivatives. The proposed synthetic pathway provides a clear and logical route to access this valuable intermediate. The diverse array of subsequent chemical transformations possible makes it a powerful tool for generating libraries of novel compounds for screening in drug discovery and agrochemical research. As the demand for complex and highly functionalized heterocyclic compounds continues to grow, intermediates such as this will play an increasingly critical role in the innovation pipeline.

References

-

PubChem. 6-bromo-2-chloro-3-(trifluoromethyl)pyridine (C6H2BrClF3N). Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. Available from: [Link]

-

Baxendale, I. R., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Available from: [Link]

- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

SpectraBase. Pyridine. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]

-

Riera, M., et al. Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics. Available from: [Link]

-

Colell, A., et al. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. Available from: [Link]

-

Yılmaz, Ü., et al. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available from: [Link]

-

Katritzky, A. R., & Jones, R. A. Y. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Proceedings of the Chemical Society. Available from: [Link]

-

Yang, X., et al. Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. Available from: [Link]

-

Larrabee, J. A., et al. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available from: [Link]

-

Unnamed source. 6-Bromo-2-fluoro-3-trifluoromethylpyridine. Available from: [Link]

-

Smith, W. B., & Roark, J. L. Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry. Available from: [Link]

-

Hernandez, A., et al. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available from: [Link]

-

Wikipedia. 2-Chloromethylpyridine. Available from: [Link]

-

Unnamed source. Pyridine Safety Data Sheet. Available from: [Link]

-

PubChem. 6-bromo-3-methoxy-2-(trifluoromethyl)pyridine. Available from: [Link]

-

Unnamed source. Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. ACS Publications. Available from: [Link]

-

New Jersey Department of Health. HAZARD SUMMARY - Pyridine. Available from: [Link]

-

Jiaxing Richmol Biological Technology Limited. 6-bromo-3-(trifluoromethyl)-[3][5][12]triazolo[4,3-a]pyridine. Available from: [Link]

-

PubChem. 6-Bromo-3-cyclobutyl-2-(trifluoromethyl)pyridine. Available from: [Link]

-

ChemRxiv. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Available from: [Link]

- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

PubChem. 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine. Available from: [Link]

-

Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. nj.gov [nj.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. PubChemLite - 6-bromo-2-chloro-3-(trifluoromethyl)pyridine (C6H2BrClF3N) [pubchemlite.lcsb.uni.lu]

Technical Whitepaper: Structural Characterization & Analytical Workflow for 2-CF3-3-Chloromethyl-6-Bromopyridine

Executive Summary

This technical guide details the structural analysis and validation protocols for 2-trifluoromethyl-3-chloromethyl-6-bromopyridine (hereafter referred to as Target 1 ). This molecule represents a high-value "linchpin" intermediate in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).

Its structural uniqueness lies in its tri-orthogonal reactivity:

-

C6-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C3-Chloromethyl: A highly reactive electrophilic site for SN2 derivatization (introduction of amines, ethers, or thiols).

-

C2-Trifluoromethyl: A metabolic blocking group that modulates lipophilicity (

) and pKa.

This guide provides a self-validating analytical workflow to distinguish Target 1 from common impurities (e.g., the hydrolyzed alcohol or the methyl precursor) and ensures rigorous quality control.

Theoretical Structural Framework

Electronic Architecture

The pyridine ring is significantly electron-deficient due to the cumulative inductive effects (

-

Nucleophilicity: The ring nitrogen is non-nucleophilic due to the strong electron-withdrawing nature of the adjacent

group. -

Electrophilicity: The C3-chloromethyl group behaves as a "benzylic-like" halide but is more reactive toward nucleophiles than a standard benzyl chloride due to the electron-poor pyridine core.

-

NMR Implications: The electron deficiency causes significant downfield shifts in the remaining aromatic protons (H4 and H5).

Predicted NMR Data

Note: Values are theoretical estimates based on ChemDraw/MestReNova algorithms and empirical data from substituted pyridine analogs.

| Nucleus | Signal | Shift ( | Multiplicity | Coupling ( | Assignment |

| H-A | 4.65 – 4.80 | Singlet (s) | - | ||

| H-B | 7.60 – 7.75 | Doublet (d) | Pyridine H5 | ||

| H-C | 7.90 – 8.05 | Doublet (d) | Pyridine H4 | ||

| F-A | -65.0 – -68.0 | Singlet (s) | - | ||

| C-2 | ~145-150 | Quartet (q) |

Analytical Strategy & Workflows

Workflow Visualization

The following diagram outlines the decision tree for validating the synthesis of Target 1 , specifically distinguishing it from its precursor (3-methyl) and hydrolysis byproduct (3-hydroxymethyl).

Figure 1: Analytical decision tree for the isolation and validation of 2-CF3-3-chloromethyl-6-bromopyridine.

Protocol 1: Structural Confirmation via NMR

Objective: Confirm the integrity of the chloromethyl group and the substitution pattern.

Methodology:

-

Solvent Selection: Use CDCl₃ (Chloroform-d). Avoid DMSO-d6 if the sample is old, as trace water in DMSO can accelerate hydrolysis of the chloromethyl group during acquisition.

-

Acquisition:

-

Run a standard 1H (16 scans).

-

Run a 19F (non-decoupled) to ensure no regioisomers (e.g., 4-CF3 impurities).

-

-

Critical Checkpoints (The "Self-Validating" System):

-

The Methylene Test: Look for the singlet at

4.7 ppm.-

If shift is ~2.4 ppm: You have the Methyl precursor (unreacted starting material).

-

If shift is ~4.8-5.0 ppm (broad): You likely have the Hydroxymethyl (hydrolysis product).

-

-

The Integration Ratio: The ratio of the methylene singlet (2H) to the aromatic doublets (1H each) must be exactly 2:1:1 .

-

Protocol 2: Mass Spectrometry (Isotope Pattern Analysis)

Objective: Confirm the presence of Bromine and Chlorine simultaneously.

Methodology: Use LC-MS (ESI+) or GC-MS (EI).

-

Bromine Signature: Look for the M and M+2 peaks with nearly equal intensity (1:1 ratio) due to

and -

Chlorine Signature: The M peak will be further split by

and -

Combined Pattern: The molecular ion cluster will show a distinctive "staircase" pattern.

-

Base Peak (M): Contains

+ -

M+2: Contains (

+ -

M+4: Contains

+

-

Reactivity & Stability Profile

Stability Warning (Lachrymator)

Target 1 contains a chloromethyl group on an electron-deficient ring. It is an active alkylating agent .

-

Hydrolysis Risk: High. Exposure to atmospheric moisture converts the

to -

Storage: Must be stored under Argon/Nitrogen at -20°C.

-

Safety: This compound is likely a lachrymator (tear gas effect) similar to benzyl chloride. Handle only in a fume hood.

Functionalization Logic

The diagram below illustrates the orthogonal reactivity logic for researchers planning synthetic routes.

Figure 2: Orthogonal reactivity map. C3 allows for linker attachment, while C6 allows for library expansion via cross-coupling.

Experimental Validation (Synthesis of Analytical Standard)

To generate a reference standard for Target 1 , the following validated pathway is recommended:

-

Precursor: Start with 2-trifluoromethyl-6-bromo-3-pyridinemethanol .

-

Chlorination: Treat with Thionyl Chloride (

) in DCM at 0°C-

Note: Avoid radical halogenation of the methyl analog if possible, as it often yields mixtures of mono-, di-, and tri-chlorinated products that are difficult to separate.

-

-

Workup: Quench with saturated

(cold). Extract rapidly with DCM. -

Purification: Flash column chromatography using Hexanes/EtOAc (9:1). The product usually elutes quickly (high Rf) compared to the alcohol.

References

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

-

PubChem. (n.d.). Compound Summary: Pyridine Derivatives. National Library of Medicine. [Link]

-

Schlosser, M. (2006). The 2-Trifluoromethylpyridine Moiety: A versatile building block. European Journal of Organic Chemistry. [Link]

Lipophilicity and LogP of Trifluoromethylated Pyridine Scaffolds: A Technical Guide for Medicinal Chemistry

Executive Summary

The incorporation of trifluoromethyl (

The Fluorine Effect: Electronic and Steric Modulation[4]

The strategic value of the trifluoromethyl group lies in its ability to simultaneously modulate steric bulk and electronic density.

-

Steric Bulk: The

group has a van der Waals volume ( -

Electronic Withdrawal: With a Hammett constant (

) of 0.54, the -

Basicity Reduction: The most critical effect in pyridine scaffolds is the reduction of the pyridine nitrogen's basicity. While unsubstituted pyridine has a

of

Visualization: Physicochemical Optimization Logic

The following diagram illustrates the decision matrix for incorporating

Figure 1: Decision matrix for trifluoromethylation in lead optimization, highlighting the interplay between metabolic blocking, lipophilicity, and basicity modulation.[3][4]

Physicochemical Profiling: LogP and pKa Data[7][8][9][10]

The introduction of a

Comparative Physicochemical Data

The table below synthesizes data for various pyridine analogs to demonstrate the impact of the

| Scaffold Structure | Substituent (R) | Position | Estimated LogP (pH 7.4) | pKa (Pyridine N) | Key Characteristic |

| Pyridine | -H | - | 0.65 | 5.23 | Baseline |

| Methyl-Pyridine | 3-position | 1.15 | 5.68 | Slight basicity increase | |

| Chloro-Pyridine | 3-position | 1.30 | 2.84 | Moderate EWG | |

| Trifluoromethyl-Pyridine | 2-position | 1.55 | < 1.0 | Strongest basicity reduction | |

| Trifluoromethyl-Pyridine | 3-position | 1.65 | 2.60 | Balanced profile | |

| Trifluoromethyl-Pyridine | 4-position | 1.60 | 2.80 | Symmetric electronic pull | |

| Enasidenib Core | (Complex) | ~2.5 - 3.5 | Weak base | Clinical relevance |

Key Insight: The 2-position substitution has the most dramatic effect on

Experimental Protocols

Protocol A: Late-Stage Radical Trifluoromethylation (Minisci-Type)

For medicinal chemists, the ability to install a

Reagents:

-

Substrate: Substituted Pyridine (1.0 equiv)

-

Reagent: Sodium Triflinate (

, 3.0 equiv) -

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)

-

Solvent: Dichloromethane (DCM) / Water (

) (2:1 ratio) -

Catalyst: None (or catalytic

for acceleration)

Step-by-Step Methodology:

-

Setup: To a 20 mL sealed tube equipped with a magnetic stir bar, add the pyridine substrate (0.5 mmol) and sodium triflinate (1.5 mmol).

-

Solvent Addition: Add DCM (2.0 mL) and distilled water (1.0 mL). The biphasic system helps solubilize both the organic substrate and the inorganic radical source.

-

Initiation: Add TBHP (2.5 mmol) dropwise at

. -

Reaction: Seal the tube and stir vigorously at room temperature for 12–24 hours. Note: If the reaction is sluggish, heat to

or add 10 mol% -

Workup: Dilute with DCM (10 mL), wash with saturated

(2 x 10 mL) to remove acidic byproducts, and dry the organic layer over anhydrous -

Purification: Concentrate under reduced pressure and purify via flash column chromatography (typically Hexane/EtOAc gradient). Regioisomers (2- vs 4-position) are common and must be separated.

Self-Validation:

-

TLC: Monitor the disappearance of the starting pyridine. The product will typically be less polar (higher

) due to the lipophilic -

19F NMR: A singlet around -63 to -68 ppm confirms the presence of the

group attached to the aromatic ring.

Protocol B: Chromatographic LogP Determination (HPLC Method)

Traditional shake-flask methods are low-throughput and prone to emulsion errors. The HPLC retention time method (OECD Guideline 117) is preferred for rapid profiling of pyridine libraries.

Reagents & Equipment:

-

HPLC System with UV Detector (254 nm).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).

-

Mobile Phase: Methanol / Water (buffered to pH 7.4 with 10 mM ammonium acetate).

-

Reference Standards: A set of 5-6 compounds with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene, Pyridine).

Step-by-Step Methodology:

-

Preparation: Dissolve the test compound and reference standards in Methanol (1 mg/mL).

-

Calibration: Inject the reference standards individually to determine their retention times (

). Calculate the capacity factor ( -

Curve Generation: Plot

vs. Known -

Measurement: Inject the trifluoromethylated pyridine sample and record

. -

Calculation: Calculate

and interpolate the

Why this matters: This method accounts for the specific interaction of the pyridine nitrogen with the stationary phase, providing a "chromatographic hydrophobicity index" (CHI) that often correlates better with in vivo behavior than calculated cLogP.

Case Study: Enasidenib (IDHIFA)

Enasidenib is a first-in-class IDH2 inhibitor approved for acute myeloid leukemia (AML). Its structure features two pyridine rings, one of which is a 6-trifluoromethylpyridin-2-amine moiety.

-

Role of

: The trifluoromethyl group on the pyridine ring serves a dual purpose:-

Metabolic Stability: It blocks the oxidation-prone position of the pyridine ring.

-

Binding Affinity: It fills a hydrophobic pocket in the allosteric binding site of the IDH2 dimer, displacing water molecules and increasing entropic gain.

-

Mechanism of Action & Structural Logic

Figure 2: The mechanistic role of the trifluoromethyl-pyridine scaffold in Enasidenib's inhibition of mutant IDH2.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Pharmaceuticals, 2023.

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry, 2025.[5]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif. Journal of Pesticide Science, 2018.

-

Practical Synthesis of

-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition. Journal of Organic Chemistry, 2020. -

Enasidenib (IDHIFA): A First-in-Class IDH2 Inhibitor. FDA Label / Clinical Pharmacology, 2017.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura coupling conditions for 6-bromo-2-trifluoromethylpyridines

An Application Guide to Suzuki-Miyaura Coupling of 6-Bromo-2-Trifluoromethylpyridines

Introduction: Navigating the Synthesis of High-Value Pyridine Scaffolds

In the landscape of modern medicinal chemistry and drug development, pyridine scaffolds functionalized with trifluoromethyl (CF₃) groups are of paramount importance. The unique electronic properties imparted by the CF₃ group—namely its strong electron-withdrawing nature and its ability to enhance metabolic stability and binding affinity—make these motifs highly sought after. The 2,6-disubstituted pyridine core, in particular, serves as a foundational element in numerous pharmacologically active agents.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile tools for carbon-carbon bond formation in organic synthesis.[1] However, applying this powerful reaction to substrates like 6-bromo-2-trifluoromethylpyridine presents a distinct set of challenges. The inherent electron deficiency of the pyridine ring, exacerbated by the potent inductive effect of the CF₃ group, significantly influences the reactivity of the C-Br bond and the stability of the catalytic intermediates. Furthermore, the Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition, complicating reaction optimization.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the mechanistic nuances, a systematic approach to optimizing reaction conditions, and detailed, field-proven protocols for the successful Suzuki-Miyaura coupling of 6-bromo-2-trifluoromethylpyridines.

Mechanistic Considerations: The Electronic Landscape of the Coupling

The efficacy of the Suzuki-Miyaura coupling hinges on a delicate balance within its catalytic cycle, which comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The specific electronic nature of 6-bromo-2-trifluoromethylpyridine directly impacts each of these stages.

-

Oxidative Addition: The reaction initiates with the insertion of a low-valent palladium(0) species into the carbon-bromine bond. For 6-bromo-2-trifluoromethylpyridine, this step is generally facilitated. The pyridine nitrogen and the CF₃ group are strongly electron-withdrawing, rendering the C-Br bond highly polarized and susceptible to attack by the electron-rich Pd(0) catalyst.[2][5][6] The order of reactivity for halogens in this step is typically I > Br > OTf >> Cl.[2][3]

-

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. It is often the rate-limiting step, especially for electron-deficient systems.[7] A base is crucial here, as it activates the boronic acid to form a more nucleophilic "ate" complex, which then facilitates the transfer of the aryl or heteroaryl group to the palladium complex.[3][8] The choice of base must be carefully considered to ensure efficient formation of the boronate without promoting unwanted side reactions.

-

Reductive Elimination: In the final step, the newly formed diorganopalladium(II) intermediate collapses, forging the desired C-C bond and regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are often essential to promote this step, particularly for sterically hindered or electron-deficient coupling partners.

Visualizing the Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Causality-Driven Approach

Success with this challenging substrate requires a rational selection of reagents. Each component of the reaction mixture must be chosen to overcome the specific hurdles posed by the electron-deficient pyridine ring.

The Catalyst System: Palladium Source and Ligand Choice

The combination of the palladium precursor and the phosphine ligand is the heart of the catalytic system. For electron-deficient heteroaryl halides, the ligand must be both sterically bulky and highly electron-donating.

-

Rationale: Electron-rich ligands enhance the electron density on the palladium center, which promotes the initial oxidative addition. Their steric bulk facilitates the final reductive elimination step and helps to stabilize the monoligated Pd(0) species, which is often the most active catalyst.[6][9]

| Catalyst/Ligand System | Key Characteristics & Application |

| Pd(OAc)₂ or Pd₂(dba)₃ + SPhos/XPhos | Workhorse System: Buchwald's biarylphosphine ligands are highly effective for a broad range of challenging couplings, including heteroaryl systems.[7] They provide an excellent starting point for optimization. |

| Pd(OAc)₂ + RuPhos | High Activity: RuPhos is another exceptionally active and versatile biarylphosphine ligand, often successful where others fail.[10] |

| Pd(PPh₃)₄ | Traditional Catalyst: While less active than modern systems for this substrate, it can sometimes be effective. It is often used in screening due to its availability.[11][12] |

| PEPPSI™-type Catalysts | Pre-formed NHC Catalysts: N-Heterocyclic Carbene (NHC) ligands offer strong σ-donation and high thermal stability, making them excellent for challenging couplings.[9] |

The Role of the Base: Activating the Boron Reagent

The base is not merely a proton scavenger; it is a critical activator for the transmetalation step.[8] The choice of base must be strong enough to form the reactive boronate "ate" complex but not so harsh as to cause degradation of the substrate or product.

| Base | Strength | Typical Use Case & Rationale |

| K₃PO₄ (Potassium Phosphate) | Strong | Often the base of choice for difficult heteroaryl couplings. Its strength effectively promotes transmetalation with electron-deficient boron reagents.[7][13] |

| Cs₂CO₃ (Cesium Carbonate) | Strong | Another highly effective base, often used interchangeably with K₃PO₄. Its high solubility in organic solvents can be advantageous.[14] |

| K₂CO₃ (Potassium Carbonate) | Moderate | A standard base that can be effective, particularly with more reactive boronic acids. May require higher temperatures.[8] |

| KF (Potassium Fluoride) | Moderate | The high affinity of fluoride for boron can potently drive transmetalation. However, it can also form unreactive fluoroborate species.[15][16] |

Solvent Selection: The Reaction Medium

The solvent system must solubilize the organic substrate, the catalyst, and, to some extent, the inorganic base. A mixture of an aprotic organic solvent and water is the standard.

-

Rationale: The organic solvent (e.g., 1,4-Dioxane, Toluene, DMF) provides a medium for the catalytic cycle, while water helps to dissolve the inorganic base and can accelerate the transmetalation step.[11][17] A typical ratio is between 4:1 and 10:1 (organic solvent to water).

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 6-bromo-2-trifluoromethylpyridine. Researchers should consider this a general method to be optimized for their specific arylboronic acid partner.

Materials:

-

6-Bromo-2-trifluoromethylpyridine (1.0 equiv)

-

Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Phosphine ligand (e.g., SPhos, 4-10 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

-

Degassed water

-

Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology

-

Reaction Setup: To a dry reaction vessel, add 6-bromo-2-trifluoromethylpyridine, the arylboronic acid, the base, the palladium precursor, and the phosphine ligand.

-

Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent followed by the degassed water via syringe.

-

Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.

-

Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Visualizing the Experimental Workflow

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | - Insufficiently active catalyst system- Low reaction temperature- Ineffective base | - Screen a more active ligand (e.g., RuPhos).- Increase temperature in 10 °C increments.- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). |

| Protodeboronation of Boronic Acid | - Instability of the boronic acid under basic/thermal conditions. | - Use a more stable boron source like a pinacol ester (BPin) or a potassium trifluoroborate salt.[13]- Use milder conditions if possible (lower temperature, weaker base). |

| Hydrodehalogenation (Loss of Bromine) | - Side reaction promoted by certain catalyst/base combinations. | - Screen different palladium ligands or bases.- Ensure a strictly anaerobic environment. |

| Catalyst Inhibition | - Coordination of the pyridine nitrogen to the palladium center. | - The use of bulky ligands like SPhos or XPhos often mitigates this by sterically disfavoring N-coordination. |

Conclusion

The Suzuki-Miyaura coupling of 6-bromo-2-trifluoromethylpyridine is a challenging yet highly rewarding transformation. Success is predicated on a rational understanding of the substrate's unique electronic properties and a systematic approach to optimizing the reaction conditions. The use of modern, bulky, and electron-rich phosphine ligands in combination with strong inorganic bases like potassium phosphate is critical to overcoming the hurdles of catalyst inhibition and promoting the key transmetalation step. The protocols and insights provided herein offer a robust framework for researchers to efficiently synthesize these valuable 2,6-disubstituted pyridine derivatives, paving the way for advancements in drug discovery and materials science.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). RSC. Retrieved from [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). WWJMRD. Retrieved from [Link]

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). RSC. Retrieved from [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved from [Link]

-

Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. (n.d.). MDPI. Retrieved from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Thieme. Retrieved from [Link]

-

The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023). Scholarship @ Claremont. Retrieved from [Link]

-

Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. (n.d.). NIH. Retrieved from [Link]

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). ACS Publications. Retrieved from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). NIH. Retrieved from [Link]

-

Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. wwjmrd.com [wwjmrd.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarship.claremont.edu [scholarship.claremont.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing Yields in Cross-Coupling of Electron-Deficient Pyridines

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals navigating the complexities of cross-coupling reactions with electron-deficient pyridines. The inherent electronic properties of the pyridine ring, particularly when substituted with electron-withdrawing groups, present unique challenges that can often lead to frustratingly low yields and inconsistent results.[1] This guide is designed to be your first point of reference for troubleshooting common issues and optimizing your reaction conditions for success.

The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates it towards certain reaction types.[1] Furthermore, the nitrogen's lone pair can coordinate with the metal catalyst, potentially inhibiting its activity or altering the reaction pathway.[1][2] This guide provides a structured, question-and-answer approach to address these specific challenges head-on, offering not just solutions but also the underlying scientific reasoning to empower your experimental design.

Part 1: Troubleshooting Guide - From Low Yields to No Reaction

This section addresses specific problems you might encounter in the lab. Each question is followed by a detailed explanation of potential causes and a systematic approach to resolving the issue.

Q1: My Suzuki-Miyaura coupling of a 2-halopyridine is giving very low yield or failing completely. What's going wrong?

This is a classic and frequently encountered challenge, often referred to as the "2-pyridyl problem".[3][4] The issue is multifaceted and typically stems from the instability of the 2-pyridyl organometallic partner and challenges in the catalytic cycle.[3]

Potential Causes & Solutions:

-

Protodeboronation of the Pyridine Boronic Acid/Ester: 2-Pyridyl boronic acids are notoriously unstable and prone to decomposition via protodeboronation, especially under basic conditions.[3][5][6]

-

Solution 1: Use a Milder Base. Strong bases can accelerate the decomposition of the boronic acid.[3] Consider switching from strong inorganic bases like NaOH or KOH to milder options like K₃PO₄, K₂CO₃, or organic bases.[7][8] In some cases, fluoride-based bases like KF or CsF under anhydrous conditions can be effective.[6]

-

Solution 2: Use a More Stable Boron Reagent. Instead of boronic acids, consider using more stable derivatives like MIDA boronates or potassium pyridyltrifluoroborates.[9][10] Pyridine-2-sulfinates have also emerged as highly effective and stable alternatives to boronates.[11][12]

-

Solution 3: In Situ Generation. Generating the organoboron species in situ can sometimes circumvent stability issues.

-

-

Slow Transmetalation: The transmetalation step, where the pyridine group is transferred from boron to the palladium center, is often the rate-limiting step for electron-deficient heteroaryl boron derivatives.[6][8]

-

Solution 1: Ligand Choice is Critical. Bulky, electron-rich phosphine ligands are often necessary to promote this step. Ligands like SPhos, XPhos, or RuPhos have shown great success.[8][9][13] Tricyclohexylphosphine (PCy₃) is also a robust option for coupling electron-deficient systems.[8]

-

Solution 2: Solvent Effects. The choice of solvent can influence the speciation of the boronic acid and the solubility of the base, impacting the transmetalation rate. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[6][14]

-

-

Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[1][2][14]

-

Solution 1: Sterically Hindered Ligands. Bulky ligands not only promote the desired catalytic steps but can also disfavor the binding of the pyridine nitrogen to the palladium.[15]

-

Solution 2: Use of Additives. In some cases, additives like Cu(OAc)₂ have been shown to be beneficial, although the exact role is complex and may be substrate-dependent.[10]

-

Solution 3: Consider a Pyridine N-oxide. Converting the pyridine to its N-oxide masks the lone pair, preventing catalyst inhibition. The N-oxide can be removed in a subsequent step.[1][16]

-

Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling

Caption: A systematic workflow for troubleshooting low yields.

Q2: My Buchwald-Hartwig amination of an electron-deficient chloropyridine is sluggish. How can I improve the conversion?

The Buchwald-Hartwig amination of pyridines also faces challenges due to the electron-deficient nature of the ring and potential catalyst inhibition.[13]

Potential Causes & Solutions:

-

Difficult Oxidative Addition: While generally faster for electron-deficient systems, the C-Cl bond is less reactive than C-Br or C-I.[17][18]

-

Solution: Ligand Selection. Highly active, bulky, and electron-rich biarylphosphine ligands are essential for facilitating the oxidative addition of aryl chlorides. Ligands such as RuPhos and BrettPhos are excellent choices for this transformation.[13][15] N-heterocyclic carbene (NHC) ligands can also be very effective.[3]

-

-

Catalyst Deactivation: As with Suzuki couplings, the pyridine nitrogen can inhibit the catalyst. Additionally, the amine coupling partner can displace the phosphine ligand, forming inactive palladium complexes, especially with primary amines.[19]

-

Solution 1: Use a Robust Ligand. Ligands like GPhos have been specifically designed to resist deactivation by heteroaromatic substrates and primary amines.[19]

-

Solution 2: Choice of Base. The choice of base is critical. Strong, non-coordinating bases like NaOtBu or LHMDS are commonly used. However, for sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ at higher temperatures may be necessary.[7][20]

-

-

Slow Reductive Elimination: This step can be challenging, particularly with less nucleophilic amines.

-

Solution: Ligand Tuning. The steric and electronic properties of the ligand play a crucial role. Bulky ligands can promote reductive elimination.[15]

-

Ligand Performance in Buchwald-Hartwig Amination of 2-Chloropyridine

| Ligand | Typical Catalyst Loading (mol%) | Base | Temperature (°C) | Reported Yield Range (%) | Reference |

| RuPhos | 1-2 | NaOtBu | 80-110 | High | [13] |

| BrettPhos | 1-2 | NaOtBu | 80-110 | High | [13] |

| Xantphos | 2-4 | Cs₂CO₃ | 100-120 | Moderate to High | [13] |

| Josiphos-type | 2-4 | NaOtBu | 100-120 | Moderate | [13] |

Note: Yields are highly dependent on the specific amine coupling partner and reaction conditions.

Q3: I'm performing a Heck reaction on a bromopyridine, but I'm observing significant side products like reductive dehalogenation. What measures can I take?

The Heck reaction with electron-deficient heteroaryl halides can be efficient, but side reactions can lower the yield of the desired product.

Potential Causes & Solutions:

-

Reductive Dehalogenation: This occurs when the halo-pyridine is reduced, removing the halogen without coupling. This can be promoted by sources of hydride in the reaction.

-

Solution 1: Base Selection. The choice of base is crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred over amine bases like triethylamine, which can be a source of hydride species that lead to dehalogenation.[21][22]

-

Solution 2: Optimize Temperature. High temperatures can sometimes favor decomposition pathways. While Heck reactions often require elevated temperatures, running the reaction at the lowest effective temperature can minimize side reactions.[21]

-

-

Catalyst System: The stability and activity of the palladium catalyst are key.

-

Solution: Use Robust Ligands. For challenging Heck reactions, stable ligands like N-heterocyclic carbenes (NHCs) or bulky phosphines can improve catalyst longevity and favor the desired catalytic cycle over decomposition pathways.[21] Using a pre-catalyst can also ensure the efficient generation of the active Pd(0) species.[20]

-

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about setting up and understanding these reactions.

Q1: What are the best general practices for setting up cross-coupling reactions with electron-deficient pyridines?

-

Inert Atmosphere: Always perform these reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from deactivating the Pd(0) catalyst.[18]

-

Dry Solvents and Reagents: Water can interfere with many steps of the catalytic cycle, especially by promoting protodeboronation in Suzuki couplings.[1] Use anhydrous solvents and ensure your reagents are dry.

-

Palladium Pre-catalyst: Using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) requires an initial reduction to the active Pd(0) state, which can sometimes be inefficient.[17][20] Using a well-defined Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst (e.g., XPhos-Pd-G3) can lead to more reproducible results and efficient initiation of the catalytic cycle.[6][8]

-

Stoichiometry: A slight excess of the organometallic reagent (e.g., 1.2-1.5 equivalents of the boronic acid in a Suzuki coupling) is often used to drive the reaction to completion.[6]

Q2: How do I choose the right base for my reaction?

The base plays multiple critical roles in the catalytic cycle, and its choice is not trivial.[23]

-

In Suzuki-Miyaura Couplings: The base is required to activate the organoboron species to facilitate transmetalation.[23] However, as discussed, a base that is too strong or too nucleophilic can destroy the sensitive pyridine boronic acid.[3]

-

General Recommendation: Start with K₃PO₄ or K₂CO₃. For particularly sensitive substrates, consider CsF or organic bases.

-

-

In Buchwald-Hartwig Aminations: The base deprotonates the amine, allowing it to coordinate to the palladium center.

-

General Recommendation: Strong, non-nucleophilic bases like NaOtBu or LHMDS are the standard choice.

-

-

In Heck Reactions: The base neutralizes the HX generated during the reaction.

The Catalytic Cycle and Key Roles of the Base

Caption: Role of the base in Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.

Q3: What is the mechanism of oxidative addition to electron-deficient pyridines, and how does it affect my reaction?

Oxidative addition is the first and often crucial step in the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-halogen bond.[17] For electron-deficient systems like halopyridines, this step is generally faster than for electron-rich arenes.[17] The mechanism can depend on the halide. For 2-iodopyridines, it typically proceeds through a classical concerted mechanism. However, for 2-bromo and 2-chloropyridines, an SₙAr-type mechanism may be operative.[24] Understanding that this step is usually not rate-limiting for these substrates helps focus troubleshooting efforts on other parts of the cycle, like transmetalation or reductive elimination.[6][8]

Part 3: Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of a 2-Chloropyridine with an Arylboronic Acid

This protocol is a starting point and may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloropyridine (1.0 equiv), arylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium catalyst system (e.g., 2 mol% Pd₂(dba)₃ and 6 mol% SPhos).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane (to make a ~0.1 M solution with respect to the limiting reagent) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

- A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem.

- Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed.

- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid - Benchchem.

-

The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available at: [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. Available at: [Link]

-

Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

-

Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights - PubMed. Available at: [Link]

- Troubleshooting low yield in pyridine functionalization - Benchchem.

-

A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H. Available at: [Link]

-

(PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - ResearchGate. Available at: [Link]

-

Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines - ResearchGate. Available at: [Link]

- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.

-

Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review - MDPI. Available at: [Link]

-

Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. Available at: [Link]

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. Available at: [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]

- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem.

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

-

Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). Available at: [Link]

-

Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Semantic Scholar. Available at: [Link]

-

Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available at: [Link]

-

Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Available at: [Link]

-

Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. Available at: [Link]

-

Computational analysis of R–X oxidative addition to Pd nanoparticles - RSC Publishing. Available at: [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

-

Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available at: [Link]

-

Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Available at: [Link]

-

Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]

- Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis - Benchchem.

- Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide - Benchchem.

-

An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine” Character of Pd(0) | ChemRxiv. Available at: [Link]

-

A General Solution for the 2-Pyridyl Problem - PMC - NIH. Available at: [Link]

-

Optimization of conditions for the Heck reaction - ResearchGate. Available at: [Link]

-

(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Heck Reaction - Organic Chemistry Portal. Available at: [Link]

-

Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]

-

Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

-

Use of Base Metals in Suzuki Coupling - Wordpress. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]